molecular formula C6H8ClN3 B3289782 4-Chloro-2,6-dimethylpyrimidin-5-amine CAS No. 861030-95-7

4-Chloro-2,6-dimethylpyrimidin-5-amine

Cat. No.: B3289782
CAS No.: 861030-95-7
M. Wt: 157.6 g/mol
InChI Key: CHUOVASMYWLLDE-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Heterocycles in Organic Chemistry

Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 3 positions, is a cornerstone of organic chemistry. nih.govnih.gov Its derivatives are ubiquitous in nature, forming the structural basis for the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids (RNA and DNA). chemicalbook.comchemicalbook.com This inherent biological relevance has spurred extensive research into pyrimidine chemistry, leading to the discovery and synthesis of a multitude of derivatives with diverse applications. nih.govbiosynth.com The pyrimidine ring system is a privileged scaffold in medicinal chemistry, appearing in a wide range of pharmaceuticals with activities including anticancer, antiviral, antibacterial, and anti-inflammatory properties. biosynth.com Its presence in natural products like vitamin B1 (thiamine) and its use in synthetic drugs underscore its broad importance. chemicalbook.com The versatility of the pyrimidine core allows for functionalization at various positions, making it a key building block in the synthesis of complex molecular architectures. nih.gov

Unique Research Attributes of Halogenated Aminopyrimidines

The introduction of a halogen atom and an amino group onto the pyrimidine ring creates a scaffold with distinct and highly useful chemical properties. Halogenated pyrimidines are valuable substrates for a variety of nucleophilic aromatic substitution reactions, where the halogen acts as a leaving group. nih.gov The electron-withdrawing nature of the pyrimidine ring nitrogen atoms facilitates these substitutions. The additional presence of an amino group can modulate the reactivity of the ring and provide a handle for further derivatization.

The chlorine atom in compounds like 4-Chloro-2,6-dimethylpyrimidin-5-amine is particularly significant. It activates the pyrimidine ring for nucleophilic attack, and its displacement allows for the introduction of a wide range of functionalities. mdpi.com This reactivity is crucial for building molecular complexity and is a key strategy in the synthesis of diverse compound libraries for drug discovery. nih.gov Furthermore, the amino group can participate in hydrogen bonding and act as a nucleophile itself, contributing to the molecule's chemical and physical properties. The interplay between the activating chloro group and the directing and reactive amino group makes halogenated aminopyrimidines exceptionally versatile building blocks in organic synthesis.

Overview of Research Trajectories for this compound

Research involving this compound primarily focuses on its utility as a key intermediate in the synthesis of more complex molecules, particularly for applications in the pharmaceutical and agrochemical industries. nih.gov Its structural features, namely the reactive chlorine atom and the amino group, make it an attractive starting material for creating a variety of derivatives. nih.gov A significant area of investigation is its use as a scaffold for the development of kinase inhibitors. nih.govnih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The pyrimidine core is a common feature in many kinase inhibitors, and derivatives of this compound can be synthesized to target the ATP-binding site of specific kinases. nih.gov

The research trajectories for this compound involve its use in nucleophilic substitution reactions to displace the chlorine atom with various amines, alcohols, and thiols, leading to a diverse set of substituted aminopyrimidines. chemicalbook.comsigmaaldrich.com Additionally, the chlorine atom allows for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form carbon-carbon bonds and introduce aryl or heteroaryl groups. chemicalbook.com These synthetic strategies enable the construction of complex molecules with potential biological activity.

Interactive Data Table: Physicochemical Properties and Spectroscopic Data of this compound and Related Compounds

PropertyThis compound2-Amino-4-chloro-6-methylpyrimidine4-Amino-6-chloro-2-(methylthio)pyrimidine
Molecular Formula C₆H₈ClN₃ biosynth.comC₅H₆ClN₃ biosynth.comC₅H₆ClN₃S
Molecular Weight 157.6 g/mol biosynth.com143.57 g/mol biosynth.com175.64 g/mol
Melting Point 164.0 °C biosynth.com183-186 °C biosynth.com130-132 °C
Boiling Point 257.1 °C biosynth.comNot availableNot available
CAS Number 2858-20-0 biosynth.com5600-21-5 biosynth.com1005-38-5
1H NMR Data not availableData available biosynth.comData not available
13C NMR Data not availableData not availableData not available
Mass Spectrum Data not availableData availableData not available
Crystal Structure Data available for the cation nih.govData not availableData not available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2,6-dimethylpyrimidin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c1-3-5(8)6(7)10-4(2)9-3/h8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUOVASMYWLLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901283547
Record name 4-Chloro-2,6-dimethyl-5-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861030-95-7
Record name 4-Chloro-2,6-dimethyl-5-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861030-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2,6-dimethyl-5-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Chloro 2,6 Dimethylpyrimidin 5 Amine and Its Precursors

Historical and Contemporary Approaches to Pyrimidine (B1678525) Synthesis

The synthesis of pyrimidine derivatives has a rich history, with the systematic study beginning in 1884. wikipedia.org Early methods, such as Pinner's synthesis, involved the condensation of ethyl acetoacetate (B1235776) with amidines. wikipedia.org The parent pyrimidine compound was first prepared in 1900 by Gabriel and Colman through the conversion of barbituric acid to 2,4,6-trichloropyrimidine (B138864) and subsequent reduction. wikipedia.org

Historically, the principal synthesis of pyrimidines involves the cyclization of β-dicarbonyl compounds with N-C-N containing reagents like amidines, urea (B33335), or guanidines. wikipedia.org Another classic and widely used method is the Biginelli reaction, a one-pot cyclocondensation of a β-diketone, an arylaldehyde, and urea or thiourea. wikipedia.orgtandfonline.com

Contemporary approaches have focused on improving efficiency, yield, and sustainability. Modern synthetic strategies include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step, offer a rapid and efficient route to complex pyrimidine structures. rasayanjournal.co.inresearchgate.netresearchgate.net

Metal-Catalyzed Cross-Coupling Reactions: Transition metal catalysts, particularly palladium and copper, are extensively used for the functionalization of pyrimidine rings, enabling the formation of C-C and C-N bonds. researchgate.netmdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation significantly accelerates reaction times and often improves yields for pyrimidine synthesis. tandfonline.comnih.govtandfonline.comcdnsciencepub.comrsc.org

Green Chemistry Approaches: In recent years, there has been a significant shift towards environmentally benign methods, including the use of safer solvents (like water), solvent-free conditions, and reusable catalysts. rasayanjournal.co.injmaterenvironsci.comresearchgate.netnih.govpowertechjournal.com

Targeted Synthesis of 4-Chloro-2,6-dimethylpyrimidin-5-amine

The synthesis of this compound is a multi-step process that relies on the careful construction and functionalization of the pyrimidine core.

Precursor Synthesis and Reactivity Pathways

The synthesis typically begins with the formation of a substituted pyrimidine ring. A common precursor is 2-amino-4,6-dimethylpyrimidine, which can be synthesized through the cyclocondensation of guanidine (B92328) hydrochloride and acetylacetone. chemicalbook.com Another key intermediate is 5-amino-2,6-dimethylpyrimidin-4-ol.

The reactivity of the pyrimidine ring is crucial for subsequent transformations. The 2-, 4-, and 6-positions are electron-deficient, making them susceptible to nucleophilic attack, while the 5-position is more prone to electrophilic substitution. wikipedia.org This differential reactivity allows for selective functionalization. The de novo synthesis pathway for pyrimidines in biological systems involves the construction of the pyrimidine ring from simple precursors like carbamoyl (B1232498) phosphate (B84403) and aspartate, eventually leading to orotic acid. microbenotes.comcreative-proteomics.comumich.edudavuniversity.orgnih.govnumberanalytics.com While not a direct industrial method for this specific compound, it highlights the fundamental steps of ring formation.

Strategic Chlorination and Amination Methods

The introduction of the chloro and amino groups at specific positions is a critical aspect of the synthesis.

Chlorination: The conversion of a hydroxyl group at the 4-position to a chloro group is a common and essential transformation. This is typically achieved using chlorinating agents like phosphorus oxychloride (POCl₃). nih.govjustia.comgoogle.com The reaction of a hydroxypyrimidine with POCl₃ is a well-established procedure. nih.gov Phosgene (COCl₂) or its equivalents can also be employed for the chlorination of hydroxypyrimidines. justia.comgoogle.comgoogle.com For instance, 4-chloro-5-iodo-2,6-dimethylpyrimidine (B1597617) can be synthesized from 5-iodo-2,6-dimethylpyrimidin-4-ol (B3029912) using phosphorus oxychloride. chemicalbook.com

Amination: The introduction of an amino group at the 5-position can be achieved through various methods. Direct amination of the pyrimidine ring can be challenging. A common strategy involves the nitration of the 5-position followed by reduction to the amine. Another approach is the direct amination of a pre-functionalized pyrimidine. For example, amination of chloropyrimidines can occur, though it can sometimes proceed through an addition-elimination mechanism or an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, particularly at positions 2 and 4. nih.gov A straightforward method for aminating pyridines and diazines involves reacting phosphonium (B103445) salt derivatives with sodium azide. nih.gov

A plausible synthetic route to this compound could involve the synthesis of 2,6-dimethyl-5-nitropyrimidine-4-ol, followed by chlorination at the 4-position and subsequent reduction of the nitro group at the 5-position.

Microwave-Assisted and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the use of environmentally friendly and efficient methods.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in pyrimidine synthesis, offering several advantages over conventional heating methods. tandfonline.comrsc.org These include:

Rapid Reaction Rates: Microwave heating can dramatically reduce reaction times from hours to minutes. tandfonline.comcdnsciencepub.com

Higher Yields: Often, microwave-assisted reactions provide higher product yields. tandfonline.comtandfonline.com

Solvent-Free Conditions: In some cases, reactions can be carried out without a solvent, reducing waste and simplifying work-up. tandfonline.comrasayanjournal.co.in

The Biginelli reaction, a cornerstone of pyrimidine synthesis, has been successfully adapted to microwave conditions, leading to efficient production of dihydropyrimidinones. tandfonline.comtandfonline.com Microwave-assisted synthesis has also been employed for the preparation of 4-aminopyrimidine (B60600) analogues using heterogeneous catalysts. rsc.org

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to pyrimidine synthesis to minimize environmental impact. rasayanjournal.co.injmaterenvironsci.comresearchgate.netpowertechjournal.com Key strategies include:

Use of Greener Solvents: Water is an ideal green solvent and has been used for the synthesis of pyrano[2,3,d]pyrimidine derivatives. jmaterenvironsci.com

Solvent-Free Synthesis: Conducting reactions without a solvent, often using techniques like ball milling or grinding, is a highly effective green method. rasayanjournal.co.inresearchgate.netnih.gov

Catalysis: The use of reusable and non-toxic catalysts is a central tenet of green chemistry. rasayanjournal.co.inpowertechjournal.com

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters that are often fine-tuned include:

ParameterConsiderations for Optimization
Temperature Balancing reaction rate with potential side reactions and decomposition.
Solvent Polarity, boiling point, and solubility of reactants and products.
Catalyst Type and loading of the catalyst to ensure high conversion and selectivity.
Reactant Stoichiometry Using an optimal ratio of reactants to drive the reaction to completion and minimize waste.
Reaction Time Monitoring the reaction progress to determine the optimal time for quenching.

For the chlorination step, using equimolar amounts of POCl₃ under solvent-free conditions in a sealed reactor has been shown to be an efficient and environmentally friendly alternative to using excess POCl₃. nih.gov In microwave-assisted synthesis, optimizing the power and irradiation time is crucial for achieving high yields and preventing degradation. rsc.org For instance, the synthesis of 2-methyl-6-phenyl-4-amino-pyrimidine carbonitrile was optimized to a 95% yield within 5 minutes at 70°C and 100 W microwave irradiation. rsc.org

Scale-Up Considerations for this compound Production

Transitioning a synthetic route from the laboratory to an industrial scale presents a unique set of challenges. Key considerations for the scale-up of this compound production include:

ConsiderationKey Factors
Safety Handling of hazardous reagents like POCl₃ and managing exothermic reactions. nih.gov
Cost-Effectiveness Use of inexpensive and readily available starting materials and reagents.
Process Efficiency Minimizing the number of synthetic steps and simplifying purification procedures.
Waste Management Developing environmentally benign work-up and waste disposal protocols. nih.gov
Equipment Ensuring the availability of suitable reactors and purification equipment for large-scale production.

The development of solvent-free chlorination methods using equimolar POCl₃ is particularly advantageous for large-scale synthesis as it reduces the environmental burden and safety risks associated with handling large volumes of excess reagent. nih.gov The use of robust and recyclable catalysts is also a critical factor for economical and sustainable industrial production.

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 2,6 Dimethylpyrimidin 5 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C4-Chloro Position

The chlorine atom at the C4 position of the pyrimidine (B1678525) ring is a labile leaving group, readily displaced by a variety of nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reactivity is a cornerstone of the synthetic utility of 4-Chloro-2,6-dimethylpyrimidin-5-amine, enabling the introduction of diverse functionalities at this position. The general mechanism for these reactions involves the attack of a nucleophile on the electron-deficient C4 carbon, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. Subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

Reactivity with Nitrogen-based Nucleophiles (Amines, Hydrazines)

This compound readily undergoes SNAr reactions with a wide range of nitrogen-based nucleophiles, including primary and secondary amines, as well as hydrazines. nih.govoregonstate.edu These reactions are typically conducted in a suitable solvent, often in the presence of a base to neutralize the hydrogen chloride generated. The choice of reaction conditions, such as temperature and solvent, can influence the reaction rate and yield. For instance, the reaction of chloropyrimidines with amines can be carried out in water with potassium fluoride, offering an environmentally benign alternative to traditional organic solvents. nih.gov

The reaction with hydrazine (B178648) and its derivatives is also a common transformation. For example, 2-amino-4-chloro-6-hydrazinopyrimidine can be synthesized from the corresponding dichloro compound. nih.gov Similarly, reactions with substituted hydrazines can lead to the formation of pyrimido[5,4-e]-as-triazine systems. oregonstate.edu

Table 1: Examples of SNAr Reactions with Nitrogen-based Nucleophiles

Nucleophile Reagents and Conditions Product Reference
Pyrrolidine KOH, HPMC solution in water, rt, 20 min 4-(Pyrrolidin-1-yl)-2,6-dimethylpyrimidin-5-amine rsc.org
N-(2-hydroxyethyl)piperazine KOH, HPMC solution in water, 50 °C, 48 h 2-(4-(5-amino-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl)ethanol rsc.org
Hydrazine Ethanolic hydrazine 4-Hydrazinyl-2,6-dimethylpyrimidin-5-amine oregonstate.edu

Reactivity with Oxygen and Sulfur-based Nucleophiles

The C4-chloro substituent can also be displaced by oxygen and sulfur-based nucleophiles. Reactions with alkoxides, such as sodium methoxide (B1231860) or ethoxide, lead to the formation of the corresponding 4-alkoxy-2,6-dimethylpyrimidin-5-amines. evitachem.comgoogle.com These reactions are typically carried out in the corresponding alcohol as the solvent. Similarly, reaction with phenoxides yields 4-phenoxy derivatives. rsc.org

Thiolates are also effective nucleophiles for the displacement of the C4-chloro group, affording 4-(alkylthio)- or 4-(arylthio)-2,6-dimethylpyrimidin-5-amines. rsc.orgnih.gov These reactions are generally performed under basic conditions to generate the thiolate anion.

Table 2: Examples of SNAr Reactions with Oxygen and Sulfur-based Nucleophiles

Nucleophile Reagents and Conditions Product Reference
Sodium methoxide Methanol 4-Methoxy-2,6-dimethylpyrimidin-5-amine evitachem.com
Sodium thiophenoxide - 4-(Phenylthio)-2,6-dimethylpyrimidin-5-amine rsc.org

Kinetic Studies and Mechanistic Pathways of SNAr Transformations

The kinetics of SNAr reactions on chloropyrimidines have been the subject of investigation to elucidate their mechanistic details. kci.go.krnih.govnih.gov The reaction rate is influenced by several factors, including the nature of the nucleophile, the solvent, and the substituents on the pyrimidine ring. Generally, the reaction follows a two-step Ad.E (Addition-Elimination) mechanism. kci.go.kr The first step, the nucleophilic attack to form the Meisenheimer complex, is often the rate-determining step. nih.gov

The stability of the Meisenheimer complex is a key factor in the reaction kinetics. Electron-withdrawing groups on the pyrimidine ring can stabilize this intermediate, thereby increasing the reaction rate. Conversely, electron-donating groups can have the opposite effect. The solvent also plays a crucial role; polar aprotic solvents are generally favored as they can solvate the cationic species without strongly hydrogen-bonding to the nucleophile, thus enhancing its reactivity. nih.gov Quantum mechanical calculations have been employed to model the energy profiles of these reactions and to rationalize the observed regioselectivity in cases where multiple leaving groups are present. wuxiapptec.comwuxiapptec.com

Reactions Involving the C5-Amino Group

The C5-amino group of this compound is a versatile functional handle that can undergo a variety of chemical transformations, allowing for further derivatization of the pyrimidine core.

Acylation, Alkylation, and Other Functionalizations

The amino group at the C5 position can be acylated using standard acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction leads to the formation of the corresponding N-acyl derivatives. Similarly, alkylation of the C5-amino group can be achieved with alkyl halides, although care must be taken to control the degree of alkylation. These functionalizations are important for modifying the electronic and steric properties of the molecule and for introducing new reactive sites. nih.govresearchgate.net

Diazotization and Coupling Reactions

The C5-amino group can be converted to a diazonium salt upon treatment with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). rsc.org The resulting diazonium salt is a highly reactive intermediate that can undergo a variety of subsequent reactions.

One of the most important reactions of diazonium salts is their use in azo coupling reactions. wikipedia.orgresearchgate.net In these reactions, the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline, to form a highly colored azo compound. wikipedia.orgnih.gov This reaction provides a route to a diverse range of azo dyes with potential applications in various fields.

Electrophilic Aromatic Substitution (EAS) on the Pyrimidine Ring

The reactivity of the pyrimidine ring in this compound towards electrophilic aromatic substitution (EAS) is dictated by the interplay of the electronic effects of its substituents: the C5-amino group, the two methyl groups at C2 and C6, and the chlorine atom at C4.

The pyrimidine ring is inherently electron-deficient and generally resistant to electrophilic attack. However, the substituents on this particular molecule significantly alter its electronic landscape. The exocyclic amino group at the C5 position is a powerful activating group, donating electron density to the ring through a positive mesomeric effect (+M). libretexts.orglibretexts.org This effect strongly activates the positions ortho (C4 and C6) and para (C2) to it. The two methyl groups at C2 and C6 are weakly activating through a positive inductive effect (+I). Conversely, the chlorine atom at C4 is deactivating via its negative inductive effect (-I) but can also donate electron density weakly through a +M effect. libretexts.org

The net result is a pyrimidine ring that is significantly more activated towards electrophiles than the unsubstituted parent heterocycle. The primary sites for electrophilic attack are the highly activated C2, C4, and C6 positions. However, in this compound, all these carbon atoms are already substituted. Consequently, conventional electrophilic aromatic substitution reactions that involve the replacement of a C-H bond, such as Friedel-Crafts alkylation/acylation, nitration, or halogenation, are not feasible on the pyrimidine ring's carbon framework. masterorganicchemistry.com

While substitution on the carbon atoms is blocked, the high electron density of the ring and the presence of multiple heteroatoms suggest that electrophilic attack could occur at other sites:

Ring Nitrogen Atoms: The lone pair of electrons on the N1 and N3 atoms can act as nucleophilic sites. Protonation, for instance, is a fundamental electrophilic attack that occurs readily on a ring nitrogen atom. nih.gov

Exocyclic Amino Group: The amino group itself can be a target for electrophiles, potentially leading to N-functionalization, such as N-nitration, under specific conditions. researchgate.net

Therefore, while the pyrimidine nucleus is electronically primed for electrophilic attack, the lack of available C-H bonds directs the reactivity towards the heteroatoms of the molecule rather than resulting in a typical EAS reaction on the ring.

Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C4 position of this compound serves as a handle for synthetic modification through metal-catalyzed cross-coupling reactions. These transformations are fundamental for forming new carbon-carbon and carbon-nitrogen bonds, significantly expanding the synthetic utility of this pyrimidine core. nih.gov The C-Cl bond, being stronger and less reactive than corresponding C-Br or C-I bonds, often requires specialized catalytic systems for efficient activation. acs.org

Prominent among these methods are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. nih.govwikipedia.org

Suzuki-Miyaura Coupling: This reaction enables the coupling of the C4 position of the pyrimidine ring with a variety of organoboron reagents (boronic acids or esters) to form biaryl or alkyl-aryl structures. libretexts.org

Buchwald-Hartwig Amination: This powerful method facilitates the synthesis of N-aryl or N-heteroaryl amines by coupling the C4-chloro substituent with a wide range of primary or secondary amines. wikipedia.org

The success of these reactions is highly dependent on the catalytic system, particularly the choice of palladium precursor and the supporting ligand.

Catalytic Systems and Ligand Design for C-Cl Activation

Activating the robust C-Cl bond in electron-rich heterocyclic systems like this compound is a significant challenge. The development of highly active and specialized catalyst systems has been crucial for achieving high efficiency in these transformations.

Palladium Catalysts: Palladium(0) complexes are the active catalysts in the cross-coupling cycle. libretexts.org They are typically generated in situ from stable palladium(II) precursors such as Pd(OAc)₂ (palladium(II) acetate) or Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)).

Ligand Design: The ligand bound to the palladium center is arguably the most critical component for successful C-Cl activation. For challenging substrates, bulky and electron-rich phosphine (B1218219) ligands are often required. rsc.org

Monodentate Biaryl Phosphines: The research groups of Stephen Buchwald and John Hartwig have developed several "generations" of sterically hindered and electron-rich monophosphine ligands that are exceptionally effective for the cross-coupling of aryl chlorides. rug.nlorganic-chemistry.org Ligands such as XPhos, SPhos, and BrettPhos feature bulky biphenyl (B1667301) backbones that promote the crucial oxidative addition step and facilitate the final reductive elimination, leading to higher catalyst turnover and broader substrate scope. rug.nlbeilstein-journals.org

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling. nih.gov They form very stable bonds with the metal center and possess strong electron-donating properties, making them highly effective in activating unreactive C-Cl bonds, even at room temperature in some cases. nih.govnih.gov

The selection of the appropriate base (e.g., K₂CO₃, Cs₂CO₃, KOt-Bu) and solvent (e.g., toluene, dioxane, DMF) is also critical for optimizing reaction conditions and achieving high yields. mdpi.comresearchgate.net

Reaction TypeTypical Pd PrecursorLigand ClassExample LigandsTypical BaseReference
Suzuki-MiyauraPd(OAc)₂, Pd₂(dba)₃Biaryl PhosphinesXPhos, SPhosK₂CO₃, K₃PO₄ researchgate.net
Suzuki-MiyauraPd(OAc)₂N-Heterocyclic Carbenes (NHCs)IPr, SIMesK₂CO₃, KOAc nih.govnih.gov
Buchwald-HartwigPd(OAc)₂, Pd₂(dba)₃Biaryl PhosphinesXPhos, RuPhos, BrettPhosKOt-Bu, NaOt-Bu, Cs₂CO₃ rug.nlbeilstein-journals.org

Scope and Limitations of Cross-Coupling with this compound Derivatives

While metal-catalyzed cross-coupling offers vast synthetic possibilities, its application to this compound is subject to several potential challenges related to its specific structure.

Scope:

Suzuki-Miyaura Coupling: A wide array of aryl- and heteroarylboronic acids, bearing both electron-donating and electron-withdrawing groups, can generally be coupled. wikipedia.orgnih.gov This allows for the synthesis of diverse 4-aryl-2,6-dimethylpyrimidin-5-amines.

Buchwald-Hartwig Amination: The reaction is broadly applicable to various nitrogen nucleophiles, including primary and secondary alkyl- and arylamines, as well as ammonia (B1221849) surrogates, enabling the construction of a diverse library of 4-amino-substituted pyrimidines. nih.govorganic-chemistry.org

Limitations:

Steric Hindrance: The two methyl groups at positions C2 and C6 are ortho to the reacting C4-Cl center. This steric congestion can hinder the approach of the bulky palladium catalyst to the C-Cl bond for the initial oxidative addition step. It may also impede the subsequent steps of the catalytic cycle, potentially requiring more reactive catalysts or harsher reaction conditions.

Catalyst Inhibition: Nitrogen-containing heterocycles can act as ligands for the palladium catalyst. The lone pairs on the pyrimidine ring nitrogens (N1, N3) and the exocyclic C5-amino group could coordinate to the palladium center. researchgate.net This can lead to the formation of stable, off-cycle complexes, effectively sequestering the catalyst and reducing or completely inhibiting its activity. This is a common challenge in the cross-coupling of amino-substituted heterocycles. researchgate.net

Electronic Effects: The pyrimidine ring is rendered electron-rich by the cumulative effect of the C5-amino and C2/C6-dimethyl groups. Electron-rich aryl chlorides are known to be less reactive in the rate-limiting oxidative addition step compared to their electron-poor counterparts. This may result in slower reaction rates and require more active catalytic systems.

FactorDescriptionPotential Impact on this compound
Scope (Coupling Partners) Wide range of organoboron reagents (Suzuki) and amines (Buchwald-Hartwig) are generally tolerated.Enables synthesis of a large variety of C4-functionalized derivatives.
Limitation (Steric Hindrance) Substituents ortho to the leaving group can block the catalyst.The C2 and C6-methyl groups may slow the reaction or require specialized bulky ligands to overcome the steric barrier.
Limitation (Catalyst Inhibition) Lewis basic nitrogen atoms in the substrate can bind to and deactivate the Pd catalyst.The C5-amino group and ring nitrogens pose a significant risk of catalyst deactivation. researchgate.net
Limitation (Electronic Effects) Electron-rich aryl chlorides are less reactive in oxidative addition.The electron-donating substituents may decrease the reactivity of the C-Cl bond, necessitating a highly active catalyst.

Ring Modification and Rearrangement Studies

Beyond cross-coupling reactions at the C4 position, the structure of this compound allows for other transformations that can modify the ring or lead to structural rearrangements.

Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) at positions bearing a good leaving group like chlorine. The reaction of 4-chloropyrimidines with various nucleophiles (e.g., amines, alkoxides, thiolates) is a well-established method for functionalization. biomedpharmajournal.orgresearchgate.net In the case of this compound, the C4-chloro group can be displaced by strong nucleophiles. This pathway competes with metal-catalyzed processes and typically proceeds under thermal conditions or with strong bases, often without the need for a metal catalyst. nih.gov The outcome can be influenced by the nucleophile's strength and the reaction conditions. For example, reactions with certain amines have been reported to give unpredictable yields, possibly due to issues with substrate solubility or competing side reactions. researchgate.net

Dehalogenation: The C4-chloro group can be removed and replaced with a hydrogen atom through reductive dehalogenation. This can be achieved using various methods, including catalytic hydrogenation or treatment with reducing agents. For instance, related 5-halogenopyrimidine derivatives have been dehalogenated in high yields. researchgate.net

Ring Rearrangement: Aminopyrimidines are known to be susceptible to ring rearrangement reactions, most notably the Dimroth rearrangement. This rearrangement typically involves the exchange of an exocyclic nitrogen atom with a nitrogen atom within the heterocyclic ring. The process generally proceeds through a ring-opening step initiated by nucleophilic attack (often by hydroxide (B78521) ions), followed by rotation and ring-closure to form a thermodynamically more stable isomer. While classically described for N1-substituted pyrimidin-2-imines, the underlying principle could potentially apply to other aminopyrimidine systems under specific (often basic or acidic) conditions. For this compound, such a rearrangement would be a significant transformation, altering the core heterocyclic structure. However, the specific propensity of this substituted 5-aminopyrimidine (B1217817) to undergo such a rearrangement would require dedicated mechanistic investigation.

Derivatization Strategies and Scaffold Diversification Based on 4 Chloro 2,6 Dimethylpyrimidin 5 Amine

Design Principles for Pyrimidine-Based Molecular Libraries

The design of pyrimidine-based molecular libraries is guided by several key principles aimed at maximizing structural diversity and biological relevance. A primary consideration is the strategic use of the reactive sites on the pyrimidine (B1678525) core. For chloro-substituted pyrimidines, the chlorine atoms serve as handles for introducing diversity through nucleophilic substitution or cross-coupling reactions. nih.gov The selection of building blocks is another critical aspect. To ensure a broad and diverse chemical space, building blocks should encompass a wide range of physicochemical properties, including variations in size, shape, and functionality. nih.gov

The regioselectivity of reactions is a crucial factor in the design of these libraries. For polysubstituted pyrimidines, the different positions on the ring exhibit varied reactivity, which can be exploited to achieve selective functionalization. nih.gov Computational tools are increasingly employed in the design phase to create virtual libraries, allowing for the in silico screening of compounds and prioritization of synthetic targets. This computer-assisted approach helps in focusing synthetic efforts on molecules with a higher probability of desired activity. nih.gov

Key considerations in the design of pyrimidine-based libraries include:

Purity of library members: This is dependent on the chemical reactivity and efficiency of the chosen synthetic routes. nih.gov

Quantity of library members: This is influenced by the scope of DNA-compatible reactions and the availability of commercial building blocks. nih.gov

Structural diversification: Utilizing scaffolds with distinct reactive handles at different positions allows for varied substituent orientations and the formation of diverse binding interactions. nih.gov

Synthesis of Novel Heterocyclic Derivatives

The chemical reactivity of 4-Chloro-2,6-dimethylpyrimidin-5-amine makes it a versatile precursor for a variety of heterocyclic derivatives. The chloro substituent is susceptible to nucleophilic displacement, enabling the introduction of a wide array of functional groups and the construction of more complex molecular architectures.

Anilinopyrimidine derivatives are a significant class of compounds synthesized from chloropyrimidines. Aromatic nucleophilic substitution reactions between a chloropyrimidine and various substituted anilines are a common synthetic route. nih.govrsc.org The efficiency of these reactions can be significantly influenced by the electronic nature of the substituents on the aniline. Microwave-assisted synthesis has emerged as a rapid and efficient method for producing these derivatives, often leading to high yields in shorter reaction times compared to conventional heating methods. nih.govrsc.org

For example, the reaction of 2-chloro-4,6-dimethylpyrimidine with substituted anilines in ethanol at 160°C under microwave irradiation for 10 minutes yields the corresponding 2-anilinopyrimidines. nih.govrsc.org

Table 1: Examples of Synthesized Anilinopyrimidine Derivatives

Reactant 1 Reactant 2 Product Yield (%) Melting Point (°C)
2-Chloro-4,6-dimethylpyrimidine 4-Toluidine 4,6-Dimethyl-N-(4-methylphenyl)-2-pyrimidinamine 99% 116-117

Data sourced from literature. nih.govrsc.org

The synthesis of fused pyrimidine systems represents a key strategy for scaffold diversification, leading to the creation of novel polycyclic heterocyclic compounds. These systems are often constructed through cycloaddition reactions where the pyrimidine ring serves as a building block. For instance, fused 4-amino pyrimidine derivatives can be synthesized using green chemistry techniques such as solid-phase one-pot multicomponent reactions and microwave irradiation. sciencescholar.us

One approach involves the reaction of a suitably substituted aminonicotinonitrile with reagents like formamide, urea (B33335), or thiourea under acidic or basic conditions to yield fused pyrimidine systems. sciencescholar.us These reactions demonstrate the utility of aminopyrimidine precursors in constructing complex heterocyclic frameworks.

The introduction of sulfur-containing functionalities onto the pyrimidine scaffold leads to the formation of thiosulfoester and other thio-derivatives. These compounds are of interest due to their unique chemical properties. The synthesis of such derivatives can be achieved by reacting chloropyrimidines with sulfur-based nucleophiles. For example, the reaction of a chloropyrimidine with sodium thiophenoxide or sodium ethoxide in a suitable solvent like DMF can lead to the nucleophilic displacement of the chlorine atom and the formation of the corresponding thioether. biomedpharmajournal.org

Based on 4,6-dimethylpyrimidine-2-thiol hydrochloride, a series of novel S-substituted derivatives have been synthesized, including those incorporating bi- and tricyclic heterosystems. researchgate.net

Combinatorial Chemistry and High-Throughput Synthesis Methodologies

Combinatorial chemistry and high-throughput synthesis are powerful tools for the rapid generation of large, diverse libraries of compounds for screening. nih.gov These methodologies are particularly well-suited for the derivatization of scaffolds like this compound. The core principle of combinatorial chemistry is the systematic and repetitive covalent linkage of various "building blocks" to a central scaffold. nih.gov

DNA-encoded libraries (DELs) represent an advanced application of combinatorial chemistry. nih.gov In this approach, each molecule in the library is tagged with a unique DNA barcode, which allows for the simultaneous screening of millions of compounds. The synthesis of pyrimidine-based DELs can be achieved through strategies like the sequential substitution of chlorides on a trichloropyrimidine scaffold using split-and-pool techniques. nih.gov

High-throughput synthesis often employs automated platforms and miniaturized reaction formats to accelerate the production and purification of compound libraries. Microwave-assisted synthesis is also a valuable tool in this context, as it can significantly reduce reaction times. nih.govrsc.org

Structure-Reactivity Relationship (SRR) Studies of this compound Analogs

Structure-reactivity relationship (SRR) studies investigate how the chemical structure of a molecule influences its reactivity. For analogs of this compound, the substituents on the pyrimidine ring and the attacking nucleophile play a crucial role in determining the outcome of chemical reactions.

The presence of electron-donating or electron-withdrawing groups on the pyrimidine ring can significantly impact the reactivity of the chloro substituent towards nucleophilic substitution. Electron-withdrawing groups generally increase the electrophilicity of the carbon atom attached to the chlorine, making it more susceptible to nucleophilic attack. nih.gov Conversely, electron-donating groups can decrease this reactivity. nih.gov

In the synthesis of anilinopyrimidine derivatives, the nature of the substituent on the aniline also affects the reaction rate and yield. The nucleophilicity of the aniline's amino group is a key factor. Furthermore, the steric hindrance around the reactive centers of both the pyrimidine and the nucleophile can influence the feasibility and efficiency of the reaction.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment of 4 Chloro 2,6 Dimethylpyrimidin 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the molecular structure of organic compounds. For 4-Chloro-2,6-dimethylpyrimidin-5-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete assignment of all proton and carbon signals.

¹H and ¹³C NMR Spectral Analysis and Assignment

The structure of this compound features distinct chemical environments for its protons and carbons, leading to a predictable yet informative NMR spectrum.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show three primary signals. The two methyl groups at the C2 and C6 positions are chemically non-equivalent and would therefore produce two separate singlets, each integrating to three protons. The protons of the amine group (-NH₂) at the C5 position would typically appear as a broad singlet integrating to two protons, with a chemical shift that can vary depending on the solvent and concentration. There are no protons directly attached to the pyrimidine (B1678525) ring, simplifying the spectrum.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display six distinct signals, corresponding to each of the unique carbon atoms in the molecule. The signals for the two methyl carbons would appear in the upfield region of the spectrum. The four carbons of the pyrimidine ring are all in unique electronic environments and would resonate in the downfield aromatic region. The carbon atom C4, bonded to the electronegative chlorine atom, and the carbons C2 and C6, bonded to nitrogen atoms, would appear at the lower end of the field. researchgate.net The C5 carbon, attached to the amino group, is expected to be the most shielded of the ring carbons. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Justification
C2-CH₃ ~2.4-2.6 ~24 Singlet, located between two ring nitrogens.
C6-CH₃ ~2.2-2.4 ~22 Singlet, adjacent to one ring nitrogen.
C5-NH₂ Broad, variable - Broad singlet due to quadrupole broadening and exchange.
C2 - ~167 Carbon between two nitrogen atoms, deshielded. nih.gov
C4 - ~161 Carbon attached to chlorine, deshielded. researchgate.net
C5 - ~115 Carbon attached to the amino group, shielded relative to other ring carbons. researchgate.net

2D NMR Techniques for Complex Structure Elucidation

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for the unambiguous assignment of complex structures. For this compound, techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.

HSQC: This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively link the proton signals of the C2-methyl and C6-methyl groups to their respective carbon signals.

HMBC: This technique is crucial for establishing connectivity across multiple bonds. It reveals correlations between protons and carbons that are two or three bonds away. For instance, the protons of the C2-methyl group would show a correlation to the C2 ring carbon and potentially the C6 carbon. Similarly, the C6-methyl protons would correlate with the C6 and C5 carbons. The amine protons could show correlations to C5 and C4, confirming the substitution pattern on the pyrimidine ring.

Mass Spectrometry (MS) Applications in Structure Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the confirmation of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the parent ion, which can be used to confirm the elemental composition of this compound. The molecular formula of the compound is C₆H₈ClN₃. HRMS can distinguish this composition from other potential formulas that have the same nominal mass.

Table 2: Predicted HRMS Data for this compound

Molecular Formula Adduct Calculated Monoisotopic Mass (Da)
C₆H₈ClN₃ [M+H]⁺ 158.04796

The experimentally measured mass is typically expected to be within a few parts per million (ppm) of the calculated value, providing strong evidence for the compound's identity. uni.lu

Fragmentation Pathway Analysis

In addition to determining the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting ions. The fragmentation pattern is a molecular fingerprint that can be used to confirm the structure. The analysis of fragmentation pathways, often studied with tandem mass spectrometry (MS/MS), provides evidence for the specific arrangement of atoms. nih.govresearchgate.net

For this compound, common fragmentation pathways under electrospray ionization (ESI) would likely involve the protonated molecule [M+H]⁺. Key fragmentation steps could include:

Loss of a methyl radical (•CH₃): A common fragmentation for methylated compounds. nih.gov

Loss of HCl: Elimination of hydrogen chloride is a characteristic fragmentation for chloro-substituted heterocycles.

Ring Cleavage: The stable pyrimidine ring can fragment through the loss of small neutral molecules like HCN or acetonitrile (B52724) (CH₃CN).

These fragmentation patterns help to piece together the molecular structure, confirming the presence and location of the methyl, chloro, and amine substituents.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netijera.com

The spectra of this compound would be characterized by vibrations corresponding to its primary functional groups: the amine (N-H), the methyl groups (C-H), the pyrimidine ring (C=C, C=N), and the carbon-chlorine bond (C-Cl).

N-H Vibrations: The primary amine group would exhibit symmetric and asymmetric stretching bands in the 3300-3500 cm⁻¹ region of the IR spectrum. An N-H bending (scissoring) vibration is expected near 1600 cm⁻¹.

C-H Vibrations: The methyl groups would show aliphatic C-H stretching vibrations typically just below 3000 cm⁻¹. C-H bending vibrations would appear in the 1375-1450 cm⁻¹ region.

Pyrimidine Ring Vibrations: The aromatic-like pyrimidine ring has characteristic C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ region. researchgate.net A symmetric ring breathing mode is often a prominent feature in the Raman spectrum.

C-Cl Vibration: The carbon-chlorine stretch is expected to appear in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

Table 3: Characteristic IR and Raman Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
N-H Stretch (asymmetric & symmetric) 3300 - 3500 IR
C-H Stretch (methyl) 2950 - 3000 IR, Raman
C=N / C=C Ring Stretch 1400 - 1650 IR, Raman
N-H Bend ~1600 IR
C-H Bend (methyl) 1375 - 1450 IR, Raman

The combined data from IR and Raman spectroscopy provides a comprehensive profile of the functional groups within the molecule, complementing the structural information obtained from NMR and MS. nih.gov

Table of Mentioned Chemical Compounds

Compound Name
This compound
2-amino-4-chloro-6-methylpyrimidine
4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine
2-amino-4,6-dimethylpyrimidine
4-chloro-N,6-dimethylpyrimidin-2-amine
Hydrogen Chloride
Acetonitrile

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For this compound, also known as 4-Amino-5-chloro-2,6-dimethylpyrimidine (ACDMP), UV-Vis spectral analysis provides insights into its electronic structure and potential for intramolecular charge transfer.

Parameter Value Significance
HOMO-LUMO Energy Gap4.71 eVIndicates high electronic reactivity and potential for bioactivity. veterinaria.org
Spectral FeatureIntramolecular Charge TransferSuggests delocalization of electronic charges across the molecule. veterinaria.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

Single-Crystal X-ray Diffraction Methodologies

Single-crystal X-ray diffraction has been successfully employed to characterize this compound, often in the form of co-crystals or salts. nih.govresearchgate.net In this method, a single crystal of the compound is irradiated with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined with high precision. preprints.org

Compound Crystal System Space Group Reference
4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylateMonoclinicP2₁/c nih.gov
2-Chloro-6-methylpyrimidin-4-amineMonoclinicP2₁/c nih.gov
4-Chloro-6-methoxypyrimidin-2-amineMonoclinicP2₁/n nih.gov

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

The detailed structural parameters obtained from single-crystal X-ray diffraction allow for a thorough analysis of the molecular geometry. In the crystal structure of the 4-amino-5-chloro-2,6-dimethylpyrimidinium cation (formed by protonation of this compound), specific changes in bond angles are observed compared to the neutral molecule.

Protonation of the pyrimidine ring at the N1 position leads to a notable increase in the C2B—N1B—C6B bond angle to 122.5(2)°. This is approximately 3.8° wider than the C2B—N3B—C4B angle of 118.7(2)° at the unprotonated N3 atom. nih.gov This distortion reflects the change in hybridization and electronic distribution upon protonation. The cations and anions in the crystal lattice are linked by various hydrogen bonds, including N—H⋯O and O—H⋯O interactions, which dictate the formation of complex three-dimensional networks. nih.gov

Parameter Value (°) Description Reference
C2B—N1B—C6B Angle122.5 (2)Bond angle at the protonated N1 atom in the pyrimidinium cation. nih.gov
C2B—N3B—C4B Angle118.7 (2)Bond angle at the unprotonated N3 atom in the pyrimidinium cation. nih.gov

These precise measurements are fundamental for understanding the molecule's interaction with other chemical species and its behavior in a solid-state environment.

Chromatographic Methods for Purity Analysis and Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for the analysis of amine compounds. ccsknowledge.comsielc.com

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. ccsknowledge.com For the analysis of amines, the sample is vaporized and transported by a carrier gas through a capillary column containing a stationary phase. mdpi.com The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. ccsknowledge.com For a compound like this compound, a non-polar or medium-polarity column, such as one with a 5% phenyl methyl silicone stationary phase (e.g., DB-5MS or HP-5MS), would likely be suitable. mdpi.com The use of an electron capture detector (ECD) could provide high sensitivity, given the presence of a halogen atom in the molecule. mdpi.com

High-Performance Liquid Chromatography (HPLC) is highly versatile for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. For aminopyrimidine derivatives, reversed-phase HPLC is a common approach. sielc.com In this method, a polar mobile phase (e.g., a mixture of acetonitrile and water with a buffer) is used with a non-polar stationary phase (e.g., C18). The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. The purity of this compound can be determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram.

Technique Principle Typical Stationary Phase Application for this compound
Gas Chromatography (GC)Separation of volatile compounds in the gas phase. ccsknowledge.comFused silica (B1680970) capillary column (e.g., DB-5MS). mdpi.commdpi.comPurity assessment, separation from volatile impurities.
High-Performance Liquid Chromatography (HPLC)Separation of compounds in the liquid phase based on polarity. sielc.comC18 or other reversed-phase material. sielc.comPurity analysis, quantification, separation from non-volatile impurities.

Crystal Engineering and Supramolecular Chemistry of 4 Chloro 2,6 Dimethylpyrimidin 5 Amine

Formation of Cocrystals and Salts Involving 4-Chloro-2,6-dimethylpyrimidin-5-amine

This compound has been successfully used to form a variety of multicomponent crystalline solids, including cocrystals and salts, primarily with carboxylic acids. nih.gov The formation of these structures is driven by the strong and directional hydrogen bonds between the pyrimidine (B1678525) derivative and the acidic coformers.

A notable study prepared and characterized two series of ten different 1:1 cocrystals with various carboxylic acids. nih.gov These cocrystals demonstrate the compound's reliability in forming predictable supramolecular structures. The coformers used in these studies are detailed in the table below.

Table 1: Carboxylic Acid Coformers Used in Cocrystal Formation with this compound

Coformer Name
3-Bromothiophene-2-carboxylic acid
5-Chlorothiophene-2-carboxylic acid
2,4-Dichlorobenzoic acid
2-Aminobenzoic acid
5-Methylthiophene-2-carboxylic acid
Benzoic acid
2-Methylbenzoic acid
3-Methylbenzoic acid
4-Methylbenzoic acid
4-Aminobenzoic acid

This table is generated based on data from scientific reports. nih.govnih.gov

Beyond organic cocrystals, the compound also forms organic-inorganic hybrid salts. An example is the salt formed with thiophene-2,5-dicarboxylic acid, resulting in 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate. nih.gov Another complex reported is bis(4-amino-5-chloro-2,6-dimethylpyrimidinium) tetrathiocyanatozinc(II), where the pyrimidine acts as a cation counterbalancing the zinc-thiocyanate complex anion. nih.gov

Investigation of Hydrogen Bonding Patterns and Synthons

Hydrogen bonds are the primary interactions governing the assembly of this compound in the solid state. The interplay between different hydrogen bond donors and acceptors leads to the formation of robust and recognizable patterns known as supramolecular synthons.

The crystal structures of cocrystals and salts of this compound are stabilized by an extensive network of hydrogen bonds. nih.govnih.gov

N-H…O and O-H…N Interactions: These are the most common and robust interactions, typically forming between the pyrimidine's amino group or protonated ring nitrogen and the carboxylic acid's carbonyl and hydroxyl groups. nih.gov These interactions are fundamental to the formation of cocrystals. nih.gov

N-H…N Interactions: These interactions lead to base-pairing between pyrimidine molecules, forming homosynthons that further connect the primary acid-base heterosynthons into larger chains or networks. nih.gov

C-H…O, C-H…S, and C-H…π Interactions: Weaker C-H…O and C-H…S hydrogen bonds have also been observed, particularly in the salt with thiophene-2,5-dicarboxylate. nih.gov These interactions, along with C-H…π bonds, connect layers within the crystal structure to build a three-dimensional network. nih.gov

Table 2: Summary of Observed Hydrogen Bonding Interactions

Interaction Type Description Reference
O-H···N Between the carboxylic acid hydroxyl group and a pyrimidine ring nitrogen. nih.gov
N-H···O Between the pyrimidine amino group and a carboxylate oxygen. nih.govnih.gov
N-H···N Between the amino group of one pyrimidine and a ring nitrogen of another, forming base pairs. nih.govnih.gov
C-H···O Weak interactions connecting double layers into a 3D network. nih.gov
C-H···S Weak interactions observed in the thiophene-dicarboxylate salt. nih.gov

Graph set notation is used to systematically describe and classify the hydrogen-bonding patterns. In the cocrystals and salts of this compound, several recurring motifs have been identified.

R₂²(8) Motif: This is a highly robust and common supramolecular heterosynthon formed between the carboxylic acid group and the pyrimidine's N3 nitrogen and adjacent 4-amino group via O-H…N and N-H…O hydrogen bonds. nih.gov This motif is also seen in base-pairing between pyrimidine molecules through a pair of N-H…N hydrogen bonds (supramolecular homosynthon). nih.gov

R₄²(20) Motif: In one series of cocrystals, a large cage-like tetrameric unit with an R₄²(20) graph-set ring motif is formed when inversion-related stacked pyrimidines are doubly bridged by carboxyl groups via N-H…O and O-H…N hydrogen bonds. nih.gov

R₆⁶(37) Motif: In the salt with thiophene-2,5-dicarboxylate, cations and anions are linked via O-H…O and N-H…O hydrogen bonds, forming extensive R₆⁶(37) ring motifs. nih.gov

π-π Stacking Interactions and Aromatic Stacking Architectures

In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyrimidine rings are crucial in stabilizing the crystal structures. nih.gov These interactions are observed in all ten reported cocrystals with carboxylic acids. nih.gov

In the salt with thiophene-2,5-dicarboxylate, significant π–π stacking interactions occur between the pyrimidinium ring and the thiophene (B33073) ring. nih.gov The observed parameters for this interaction are:

Interplanar distance: 3.4188 (10) Å nih.gov

Centroid-to-centroid distance: 3.5414 (13) Å nih.gov

Slip angle: 18.0° nih.gov

These values are typical for aromatic stacking interactions and contribute to the formation of double layers within the crystal structure. nih.gov In another related compound, a slipped π–π interaction was noted with a centroid–centroid distance of 3.5259 (11) Å. nih.gov

Role of Protonation Sites in Crystal Formation

Protonation at N1: When the carboxyl group's proton is transferred to the N1 position, it facilitates the formation of a single-point supramolecular synthon (O-H…N1). nih.gov This protonation is confirmed by an increase in the C2—N1—C6 bond angle. nih.gov In one series of cocrystals, this leads to the assembly of a large R₄²(20) tetrameric unit. nih.gov

Protonation at N3: When the carboxyl group interacts with the N3 position and the adjacent amino group, it generates the robust R₂²(8) supramolecular heterosynthon. nih.gov

The choice between these two protonation sites and the resulting synthons dictates the formation of two distinct series of cocrystals. nih.gov In the organic-inorganic hybrid compound with tetrathiocyanatozinc(II), both the protonated 4-amino-5-chloro-2,6-dimethylpyrimidinium cation and a neutral molecule are present in the asymmetric unit, showcasing the compound's ability to participate in complex ionic and hydrogen-bonded networks. nih.gov

Isostructurality Studies and Crystal Packing Efficiency

Isostructurality, where different compounds crystallize in very similar structures, is a key concept in crystal engineering. The design of isostructural cocrystals has been explored using aminopyrimidines, and this compound was included in a study that successfully designed two series of cocrystals. nih.govacs.org This work highlights the potential to create related structures by systematically varying the coformer (different carboxylic acids) while maintaining the core aminopyrimidine scaffold. nih.gov The predictable formation of either the R₄²(20) or R₂²(8) synthons based on the protonation site demonstrates a high degree of control over the crystal packing, which is fundamental to achieving isostructural series. nih.govacs.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
3-Bromothiophene-2-carboxylic acid
5-Chlorothiophene-2-carboxylic acid
2,4-Dichlorobenzoic acid
2-Aminobenzoic acid
5-Methylthiophene-2-carboxylic acid
Benzoic acid
2-Methylbenzoic acid
3-Methylbenzoic acid
4-Methylbenzoic acid
4-Aminobenzoic acid
Thiophene-2,5-dicarboxylic acid
bis(4-amino-5-chloro-2,6-dimethylpyrimidinium) tetrathiocyanatozinc(II)
2-chloro-6-methylpyrimidin-4-amine
2-amino-4-chloro-6-methyl pyrimidine

Design Principles for Engineering Crystalline Materials

The engineering of crystalline materials containing this compound is fundamentally guided by the principles of supramolecular chemistry, where the predictable recognition and assembly of molecules are directed by intermolecular interactions. The molecular structure of this compound possesses key functional groups that act as reliable hydrogen bond donors and acceptors, making it a versatile building block for the construction of a variety of supramolecular architectures, including cocrystals and salts.

A primary design principle revolves around the two nitrogen atoms within the pyrimidine ring, located at positions N1 and N3, which serve as proton-accepting sites. nih.govresearchgate.net The selective protonation of one of these sites by a complementary coformer, typically a carboxylic acid, is a critical factor in determining the final crystalline structure. This selectivity leads to the formation of two distinct types of cations and, consequently, two different series of cocrystals or salts, each with unique hydrogen bonding patterns. nih.govresearchgate.net

In one series of cocrystals, the carboxyl group of the coformer interacts with the N1 nitrogen of the pyrimidine ring. nih.govresearchgate.net This interaction is characterized by an O-H···N1 hydrogen bond, which acts as a single-point supramolecular synthon. nih.govresearchgate.net This primary interaction is often supported by additional hydrogen bonds, such as N-H···O, which can lead to the formation of well-defined, robust supramolecular motifs. For instance, inversion-related stacked pyrimidines can be doubly bridged by carboxyl groups, resulting in the formation of a large cage-like tetrameric unit with an R42(20) graph-set ring motif. nih.govresearchgate.net These tetrameric units can be further connected through base pairing via a pair of N-H···N hydrogen bonds, generating R22(8) motifs, a common supramolecular homosynthon. nih.govresearchgate.net

In the second series of cocrystals, the carboxyl group of the coformer interacts with the N3 nitrogen and the adjacent 4-amino group of the pyrimidine ring. nih.govresearchgate.net This interaction involves O-H···N and N-H···O hydrogen bonds, creating a different set of supramolecular synthons. nih.govresearchgate.net This demonstrates that the choice of coformer can influence which nitrogen on the pyrimidine ring is involved in the primary hydrogen bonding, thus allowing for the designed synthesis of different crystalline forms.

The formation of salts with dicarboxylic acids further illustrates the design principles at play. In the case of 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate, the pyrimidine is protonated at the N1 position. nih.gov The resulting cations and anions are linked through a network of O-H···O and N-H···O hydrogen bonds, forming R66(37) ring motifs that assemble into sheets. nih.gov These sheets are then interconnected by N-H···N hydrogen bonds and π–π stacking interactions between the pyrimidine rings, with a centroid–centroid distance of 3.5414 (13) Å, to form double layers. nih.gov The three-dimensional network is further stabilized by weaker C—H···O and C—H···S hydrogen bonds. nih.gov

The design principles for engineering crystalline materials of this compound can be summarized in the following table:

Design PrincipleInteracting GroupsResulting Supramolecular Motifs
Selective Protonation Pyrimidine N1 or N3 with a proton donor (e.g., carboxylic acid)Formation of distinct cationic forms leading to different crystal packing
Synthon Formation (N1 Interaction) Carboxyl group with N1 of pyrimidineSingle-point O-H···N1 supramolecular synthon; R42(20) cage-like tetrameric units; R22(8) base-pairing motifs nih.govresearchgate.net
Synthon Formation (N3 and Amino Group Interaction) Carboxyl group with N3 and 4-amino group of pyrimidineO-H···N and N-H···O hydrogen bonding synthons nih.govresearchgate.net
Salt Formation with Dicarboxylic Acids Protonated pyrimidine (at N1) and dicarboxylate anionR66(37) ring motifs; sheet formation; double layers linked by N-H···N and π–π stacking nih.gov
Weak Interactions Methyl and chloro groupsC-H···O and C-H···S hydrogen bonds contributing to 3D network stability nih.gov

By understanding and utilizing these design principles, it is possible to predictably engineer a variety of crystalline materials with tailored structures and properties based on this compound.

Strategic Applications and Role of 4 Chloro 2,6 Dimethylpyrimidin 5 Amine in Advanced Chemical Synthesis

As a Versatile Building Block in Heterocyclic Chemistry

4-Chloro-2,6-dimethylpyrimidin-5-amine is a key intermediate in the construction of diverse heterocyclic frameworks. The presence of both a reactive chlorine atom and an amino group on the pyrimidine (B1678525) ring allows for a variety of chemical transformations. The chlorine atom can be readily displaced by nucleophiles, while the amino group can participate in cyclization and condensation reactions.

Researchers have utilized chloropyrimidines as precursors for the synthesis of a range of fused and substituted heterocyclic systems. thieme.degoogleapis.com For instance, the nucleophilic substitution of the chlorine atom in chloropyrimidines is a common strategy to introduce different functional groups. nih.govrsc.orgrsc.org Palladium-catalyzed amination reactions have also been employed to introduce secondary amino substituents into 4-amino-6-chloropyrimidines, further expanding the diversity of accessible structures. nih.gov The synthesis of triazolo[1,5-a]pyrimidines has been achieved through the cyclization of intermediates derived from pyrimidine precursors. nih.gov

A study on the crystal structure of 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate highlights the compound's ability to form structured molecular assemblies through hydrogen bonding, a key aspect in crystal engineering and the design of new materials. nih.gov This inherent ability to form specific intermolecular interactions further underscores its utility as a building block in supramolecular chemistry.

Precursor for Advanced Organic Materials (e.g., specialty polymers, resins, chemosensors)

More prominently, pyrimidine derivatives are integral to the development of chemosensors. These sensors are designed to detect specific analytes, such as metal ions or biologically relevant molecules, through changes in their optical or electrochemical properties. minciencias.gov.co The design of supramolecular sensors often involves the parallel synthesis of a library of compounds to identify effective candidates for detecting analytes in complex biological fluids like saliva. nih.gov The development of pyrimidine-based fluorescent organic nanoparticle probes for the detection of bacteria like Pseudomonas aeruginosa further illustrates the potential of this class of compounds in advanced materials. rsc.org

Development of Molecular Probes and Chemical Tools (e.g., fluorescent probes)

The pyrimidine nucleus is a valuable scaffold for the creation of molecular probes and chemical tools, particularly fluorescent probes. These tools are essential for visualizing and studying biological processes at the molecular level. Pyrimidine-based fluorescent probes have been developed for various applications, including the imaging and targeting of cancer cells. frontiersin.org By attaching a fluorophore to a pyrimidine core that may also possess anti-tumor activity, researchers can create bifunctional molecules for both diagnosis and therapy. frontiersin.org

For example, fluorescent inhibitors based on a pyrimidine structure have been synthesized to target specific enzymes like cyclooxygenase-2 (COX-2), which is overexpressed in many cancers. nih.govresearchgate.net These probes allow for the selective visualization of the target enzyme within cells. nih.gov Similarly, rhodamine-based fluorescent chemosensors incorporating aminopyridine moieties have been developed for the detection of transition metal cations. researchgate.net The synthesis of such probes often involves straightforward condensation or coupling reactions, highlighting the synthetic accessibility of these important research tools.

Role in Catalysis and Ligand Design (e.g., in metal-catalyzed reactions)

The nitrogen atoms within the pyrimidine ring and the exocyclic amino group of this compound make it a potential candidate for use as a ligand in metal-catalyzed reactions. Pyrimidine-based ligands have been shown to be effective in various catalytic transformations. For instance, pyrimidine-based Schiff base ligands have been used to cap gold and platinum nanoparticles, which then exhibit catalytic and biological activities. nih.gov

Furthermore, ruthenium complexes supported by bidentate P^N ligands have been used to catalyze the synthesis of pyrimidines and other N-heterocycles through acceptorless dehydrogenative coupling pathways. acs.org Iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols and amidines has also been reported, showcasing the role of metal catalysis in constructing the pyrimidine core itself. acs.org The synthesis of pyrimidines can also be achieved through copper-catalyzed cycloaddition reactions of alkynes with nitrogen-containing molecules. mdpi.com These examples demonstrate the broader context in which pyrimidine derivatives, including functionalized aminopyrimidines, can play a role in the field of catalysis, either as part of the ligand framework or as the target synthetic molecule.

Intermediate in Agrochemical Development (e.g., herbicides, fungicides)

Pyrimidine derivatives are a well-established class of compounds in the agrochemical industry, with many exhibiting potent herbicidal and fungicidal properties. google.com The pyrimidine ring is a key "chip" in the development of new pesticides. google.com While direct references to the use of this compound in commercial agrochemicals are limited in the provided search results, its structural motifs are found in active compounds.

For example, pyrimidine-substituted chlorsulfuron (B1668881) derivatives have been synthesized and shown to maintain high herbicidal activity. nih.gov These compounds act as acetolactate synthase (ALS) inhibitors, a common mode of action for herbicides. nih.gov The development of novel picolinic acid herbicides also incorporates pyrazolyl-pyrimidine structures to enhance their activity spectrum. mdpi.com Furthermore, pyrimidin-4-amine derivatives have been designed and synthesized to exhibit both insecticidal and fungicidal activities. nih.gov The fungicidal properties of anilinopyrimidines are also well-documented. rsc.org Given these precedents, this compound represents a valuable intermediate for the synthesis of new and effective agrochemicals.

Fundamental Research in Chemical Biology (as a scaffold for molecular interactions)

In the field of chemical biology, this compound and related aminopyrimidines serve as important scaffolds for the design of molecules that can interact with biological targets. The ability of the pyrimidine ring system to participate in hydrogen bonding and other non-covalent interactions makes it an ideal framework for mimicking or disrupting biological recognition processes. nih.gov

A significant area of application is in the development of kinase inhibitors. For instance, a series of 2-amino-4-aryl-5-chloropyrimidines were found to be potent inhibitors of both VEGFR-2 and cyclin-dependent kinase 1 (CDK1), two important targets in cancer therapy. nih.gov The synthesis of various analogs allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. nih.gov Similarly, aminopyrimidine derivatives have been investigated as inhibitors of other kinases and enzymes, highlighting their versatility as a core structure for drug discovery. nih.govnih.gov The pyrimidine scaffold has also been used in the development of Notum inhibitors, which are important for regulating Wnt signaling pathways. nih.gov The synthesis of conjugates of pyrimidines with other bioactive fragments is another strategy to explore new therapeutic avenues. nih.gov

Future Research Directions and Emerging Opportunities in 4 Chloro 2,6 Dimethylpyrimidin 5 Amine Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. For 4-Chloro-2,6-dimethylpyrimidin-5-amine and its analogs, future research will likely focus on moving beyond traditional batch processes to more sustainable approaches.

Key research objectives include:

Green Solvents: There is a significant opportunity to replace traditional organic solvents with greener alternatives. Studies on related chloropyrimidine compounds have demonstrated the feasibility of using water as a reaction medium for amination reactions, which can enhance reaction rates and improve the safety profile of the process. nih.gov Investigating aqueous conditions for the synthesis and derivatization of this compound is a promising research direction. nih.govpreprints.org

Catalytic Systems: Exploring novel catalytic systems can lead to milder reaction conditions and higher yields. This includes the use of transition metal catalysts for cross-coupling reactions or organocatalysts to promote specific transformations on the pyrimidine (B1678525) ring.

One-Pot Syntheses: Designing multi-step syntheses that can be carried out in a single reaction vessel without isolating intermediates can significantly reduce waste and improve efficiency. For instance, a synthetic route starting from readily available precursors like 4,6-dimethylpyrimidin-5-ol (B1590129) could be streamlined into a one-pot process. nih.gov

Waste Reduction: Methodologies that minimize the formation of byproducts are crucial. For example, avoiding the use of phosphorus-containing reagents, which generate significant wastewater, is a key sustainability goal. google.com

Advanced Mechanistic Insights via In Situ Spectroscopy

A deeper understanding of reaction mechanisms is critical for optimizing synthetic processes and discovering new transformations. The use of in situ spectroscopic techniques, which monitor reactions as they occur, offers a powerful tool for elucidating the intricate steps involved in the chemistry of this compound.

Future research in this area could involve:

Real-Time Reaction Monitoring: Employing techniques like in situ NMR or FT-IR spectroscopy to track the formation of intermediates and products in real-time. For example, monitoring the nucleophilic aromatic substitution at the C4 position can reveal the influence of different nucleophiles, solvents, and catalysts on the reaction kinetics. preprints.org

Identifying Transient Intermediates: The high sensitivity of modern spectroscopic methods may allow for the detection of short-lived intermediates that are crucial to the reaction mechanism but are invisible to traditional analytical techniques.

Elucidating Protonation States: The pyrimidine ring has multiple nitrogen atoms that can be protonated. researchgate.net Spectroscopic studies, combined with computational analysis, can determine the specific site of protonation under different acidic conditions, which is crucial as it governs the compound's reactivity. nih.gov This has been demonstrated in studies of related aminopyrimidines where protonation at specific nitrogen atoms was confirmed by changes in bond angles observed via X-ray crystallography. researchgate.netnih.gov

Development of Multifunctional Derivatives

The scaffold of this compound is an excellent starting point for the development of derivatives with multiple, synergistic functionalities. By strategically modifying the chloro, amino, and methyl groups, or the pyrimidine ring itself, new molecules with tailored properties can be designed.

Emerging opportunities include:

Therapeutic Agents: The pyrimidine core is a well-established pharmacophore found in numerous drugs. Research has highlighted the potential of 4-Amino-5-chloro-2,6-dimethylpyrimidine (ACDMP) as an antimicrobial agent and a potential drug for lung cancer. veterinaria.org Future work could focus on synthesizing libraries of derivatives to optimize this activity, as has been done for related 2,6-dimethyl-4-aminopyrimidine derivatives, which were developed as tubulin polymerization inhibitors. nih.gov

Crystal Engineering: The compound's ability to form hydrogen bonds makes it an ideal candidate for crystal engineering. nih.gov By co-crystallizing it with other molecules, such as carboxylic acids, new solid-state materials with specific properties (e.g., altered solubility, stability, or optical properties) can be created. researchgate.net The formation of halogen bonds is another interaction that can be exploited in designing new crystalline structures. researchgate.net

Materials Science: Derivatives could be designed for applications in materials science, such as organic light-emitting diodes (OLEDs) or sensors, by incorporating chromophoric or electronically active moieties.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow and automated processes represents a paradigm shift in chemical manufacturing. These technologies offer enhanced safety, consistency, and scalability, making them highly attractive for the production of fine chemicals and active pharmaceutical ingredients (APIs). mdpi.comnih.gov

The application of these technologies to this compound chemistry could lead to:

Improved Safety and Control: Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction conditions. This is particularly advantageous when handling energetic or hazardous intermediates. mdpi.com The closed nature of flow systems also minimizes operator exposure to potent chemicals. nih.gov

Accelerated Optimization: Automated synthesis platforms can rapidly screen a wide range of reaction parameters (e.g., temperature, residence time, stoichiometry), significantly accelerating the optimization of synthetic routes. dntb.gov.ua

On-Demand Manufacturing: The scalability of flow systems allows for the production of material on demand, from milligram quantities for research to kilogram quantities for larger-scale applications.

While direct application to this compound may not yet be published, the successful automated and flow synthesis of complex molecules, including proteins and various APIs, provides a strong proof-of-concept for its future implementation. mdpi.comnih.gov

Deeper Computational Prediction and Material Design

Computational chemistry has become an indispensable tool in modern research, providing insights that are often difficult to obtain through experiments alone. For this compound, computational methods can guide the synthesis of new derivatives and predict their properties before they are ever made in a lab.

Future directions in this area include:

Quantum Chemical Calculations: Techniques like Density Functional Theory (DFT) can be used to predict the compound's structural, electronic, and vibrational properties with high accuracy. veterinaria.org Such studies can elucidate intramolecular interactions and predict reactivity, as shown by the analysis of the HOMO-LUMO gap (4.71 eV for ACDMP), which suggests high reactivity and potential bioactivity. veterinaria.org

Molecular Docking: This technique is crucial for drug discovery. By simulating how a molecule binds to a biological target, such as an enzyme, researchers can predict its therapeutic potential. Molecular docking studies have already identified 4-Amino-5-chloro-2,6-dimethylpyrimidine as a potential inhibitor of dipeptidyl peptidase-IV, an enzyme implicated in lung cancer. veterinaria.org Similar approaches have been used to screen pyrimidine derivatives against targets like the main protease of SARS-CoV-2. nih.gov

Materials by Design: Computational screening can be used to design new co-crystals or polymers incorporating the pyrimidine scaffold. By predicting the strength and geometry of intermolecular interactions like hydrogen and halogen bonds, scientists can rationally design materials with desired crystal structures and physical properties. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 4-Chloro-2,6-dimethylpyrimidin-5-amine and its derivatives?

  • Methodology :

  • Synthesis : Halogenation of 2,6-dimethylpyrimidin-5-amine precursors using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions is a common approach. For derivatives, nucleophilic substitution at the 4-chloro position with amines or alkoxy groups can yield functionalized analogs .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol or dichloromethane is effective. Monitor purity via thin-layer chromatography (TLC) .
  • Characterization : Use 1^1H/13^13C NMR to confirm substitution patterns (e.g., δ ~3.5 ppm for methyl groups, δ ~7.5 ppm for NH₂ protons) and mass spectrometry (EI-MS or ESI-MS) for molecular ion validation .

Q. How can HPLC-UV be optimized for analyzing this compound in reactive matrices?

  • Methodology :

  • Column : C18 reverse-phase column (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Acetonitrile/water (60:40 v/v) with 0.1% trifluoroacetic acid (TFA) to improve peak resolution.
  • Quenching : Add ascorbic acid (1-5 mM) to samples containing residual chlorine dioxide or hypochlorite to prevent degradation of the analyte during derivatization .
  • Validation : Calibrate with standard solutions (0.1–50 µg/mL) and assess recovery rates (>95%) .

Q. What spectroscopic techniques are critical for structural elucidation of halogenated pyrimidines?

  • Methodology :

  • NMR : 1^1H NMR identifies methyl groups (δ ~2.5–3.5 ppm) and NH₂ protons (δ ~6.5–7.5 ppm). 13^13C NMR confirms chlorine substitution (δ ~160 ppm for C-Cl in pyrimidine rings) .
  • IR Spectroscopy : Detect NH stretching (3200–3400 cm⁻¹) and C-Cl vibrations (550–650 cm⁻¹).
  • Mass Spectrometry : ESI-MS in positive ion mode provides [M+H]⁺ peaks; isotopic patterns (e.g., 35^{35}Cl/37^{37}Cl) validate halogen presence .

Advanced Research Questions

Q. How can crystallographic data for this compound derivatives be refined using SHELX software?

  • Methodology :

  • Data Collection : Use high-resolution X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100–150 K.
  • Refinement : Employ SHELXL for structure solution via direct methods. Address twinning or disorder using PART and SIMU commands. Validate with R-factor convergence (<5%) and Hirshfeld surface analysis .
  • Visualization : Mercury or Olex2 software for molecular packing diagrams and hydrogen-bonding networks .

Q. What experimental strategies resolve contradictions in reaction yields during halogenation of pyrimidine derivatives?

  • Methodology :

  • Kinetic Studies : Monitor reaction progress via in situ 19^19F NMR (for fluorinated analogs) or HPLC to identify intermediates.
  • Optimization : Adjust stoichiometry (e.g., POCl₃:amine ratio from 2:1 to 5:1) and reaction time (6–24 hours) to minimize side products like over-halogenated species .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict regioselectivity and transition states for substitution reactions .

Q. How can substituent electronic effects on pyrimidine ring reactivity be systematically studied?

  • Methodology :

  • Electrophilic Substitution : Introduce electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -NO₂) groups at the 5-position. Compare reaction rates with methyl or chloro substituents using kinetic assays .
  • Hammett Analysis : Correlate σ values of substituents with rate constants (log k) for reactions like nucleophilic aromatic substitution .
  • Spectroscopic Probes : UV-Vis spectroscopy (200–400 nm) tracks charge-transfer transitions influenced by substituent electronic profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.